molecular formula C5H3BrN2O3 B12956859 2-Bromo-6-nitropyridin-4-ol

2-Bromo-6-nitropyridin-4-ol

Cat. No.: B12956859
M. Wt: 218.99 g/mol
InChI Key: AJQVGBYIGRVJEX-UHFFFAOYSA-N
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Description

2-Bromo-6-nitropyridin-4-ol is a heterocyclic organic compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 2 and 6 positions, respectively, and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitropyridin-4-ol typically involves the nitration of 2-bromo-4-hydroxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6 position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitropyridin-4-ol is primarily influenced by its functional groups. The nitro group acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic aromatic substitution. This property makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-6-nitro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQVGBYIGRVJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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